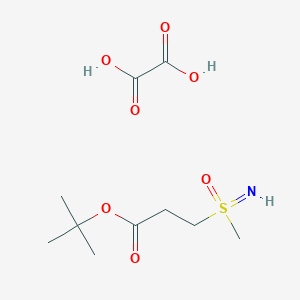
Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl propanoate is a chemical compound with the molecular formula C7H14O2 . It’s an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Oxalic acid is a simple dicarboxylic acid with the chemical formula C2H2O4 . It’s a relatively strong organic acid and is often used in cleaning or bleaching .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including infrared spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry . Unfortunately, without specific data, I can’t provide a detailed analysis of the molecular structure of “Tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid”.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, density, refractive index, and others . For example, tert-butyl propiolate, a similar compound to tert-butyl propanoate, has a boiling point of 52-53 °C/27 mmHg and a density of 0.919 g/mL at 25 °C .Applications De Recherche Scientifique
Enantioselective Synthesis and Analysis
- Tert-butyl(methyl)phenylsilane, related to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been synthesized enantiomerically pure, using a method involving reaction with oxalic acid (Jankowski et al., 1999).
Synthesis of Organometallic Compounds
- The synthesis of (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, structurally similar to tert-butyl 3-(methylsulfonimidoyl)propanoate, has been reported, highlighting applications in medicinal organometallic chemistry (Patra et al., 2012).
Cyclopropanation Catalysis
- Nickel-catalyzed cyclopropanation of alkenes has been demonstrated using tert-butylsulfonylmethyllithium, derived from tert-butyl methyl sulfone, suggesting potential catalytic applications (Gai et al., 1991).
UV/H2O2 Process for Degradation Studies
- Research on the UV/H2O2 degradation of methyl tert-butyl ether, with byproducts like oxalic acid, informs environmental chemistry and pollutant degradation pathways (Stefan et al., 2000).
Synthesis of N-tert-Butyl Amides
- N-tert-butyl amides have been synthesized using oxalic acid dihydrate in a solvent-free condition, revealing a method for efficient amide formation (Mokhtary & Nasernezhad, 2014).
Organic Acid Analysis in Archaeon Cultures
- Tert-butyl dimethylsilyl derivatives were used to analyze organic acids, including oxalic acid, in thermophilic sulfur-dependent archaeon cultures, contributing to our understanding of extremophile biochemistry (Rimbault et al., 1993).
Catalytic Asymmetric Oxidation
- The catalytic asymmetric oxidation of tert-butyl disulfide, leading to compounds like tert-butanesulfinamides, illustrates the potential for synthesizing chiral compounds in chemistry (Cogan et al., 1998).
Investigation of Synthetic Routes
- A study on the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives, closely related to tert-butyl 3-(methylsulfonimidoyl)propanoate, provides insights into novel synthetic pathways and conformational properties of the resulting compounds (Tye & Skinner, 2002).
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl 3-(methylsulfonimidoyl)propanoate;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S.C2H2O4/c1-8(2,3)12-7(10)5-6-13(4,9)11;3-1(4)2(5)6/h9H,5-6H2,1-4H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHNMATCTXJOTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCS(=N)(=O)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


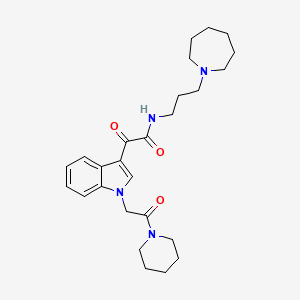
![1-[4-(Piperidin-3-ylmethoxy)benzoyl]piperidinehydrochloride](/img/no-structure.png)
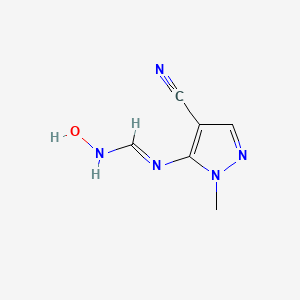
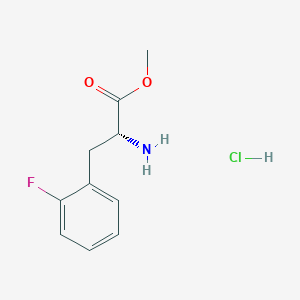
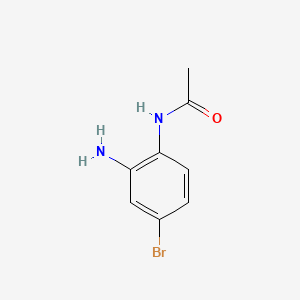
![N,N-Dimethyl-4-[(thieno[3,2-d]pyrimidin-4-ylamino)methyl]piperidine-1-carboxamide](/img/structure/B3015315.png)

![N-(2-chlorobenzyl)-2-(3'-(4-fluorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B3015317.png)
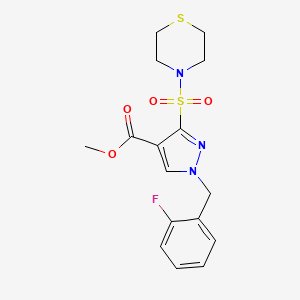

![5-methyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-1-phenylpyrazole-4-carboxamide](/img/structure/B3015324.png)
![2-(benzylthio)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B3015325.png)
